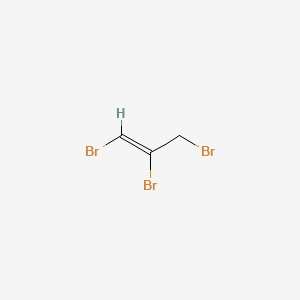
1,2,3-Tribromopropene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Tribromopropene is an organic compound with the molecular formula C3H5Br3. It is a colorless to light yellow liquid that is known for its high density and relatively high boiling point. This compound is part of the bromoalkane family and is often used in various chemical reactions due to its reactivity.
準備方法
1,2,3-Tribromopropene can be synthesized through several methods. One common synthetic route involves the bromination of allyl bromide. This reaction typically requires a brominating agent such as bromine (Br2) and a catalyst like iron (Fe) to facilitate the addition of bromine atoms to the propene backbone. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial production of this compound may involve similar bromination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of industrial synthesis.
化学反応の分析
1,2,3-Tribromopropene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-). These reactions typically occur under basic conditions and can lead to the formation of a wide range of substituted products.
Elimination Reactions: Under the influence of strong bases like potassium tert-butoxide (KOtBu), this compound can undergo elimination reactions to form alkenes or alkynes.
Reduction Reactions: It can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form less brominated or fully dehalogenated products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield 1,2,3-trihydroxypropane.
科学的研究の応用
1,2,3-Tribromopropene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine atoms into molecules, which can be further transformed into various functional groups.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism by which 1,2,3-tribromopropene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In biological systems, its brominated derivatives may interact with cellular targets, disrupting normal cellular functions and leading to antimicrobial or anticancer effects.
類似化合物との比較
1,2,3-Tribromopropene can be compared with other bromoalkanes such as:
1,2-Dibromoethane: Similar in reactivity but with only two bromine atoms.
1,3-Dibromopropane: Differing in the position of bromine atoms, leading to different reactivity and applications.
Tetrabromoethane: Contains four bromine atoms, making it more reactive and useful in different contexts.
What sets this compound apart is its unique structure with three bromine atoms on adjacent carbon atoms, which provides distinct reactivity patterns and applications.
特性
CAS番号 |
63145-54-0 |
|---|---|
分子式 |
C3H3Br3 |
分子量 |
278.77 g/mol |
IUPAC名 |
(Z)-1,2,3-tribromoprop-1-ene |
InChI |
InChI=1S/C3H3Br3/c4-1-3(6)2-5/h1H,2H2/b3-1- |
InChIキー |
GCYDHXOUHNLRDZ-IWQZZHSRSA-N |
異性体SMILES |
C(/C(=C/Br)/Br)Br |
正規SMILES |
C(C(=CBr)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B11956313.png)
![5,8-Dimethyl-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione](/img/structure/B11956321.png)
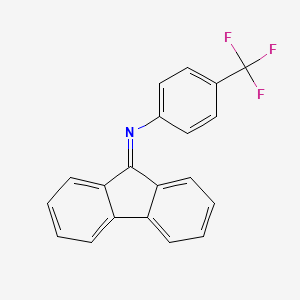

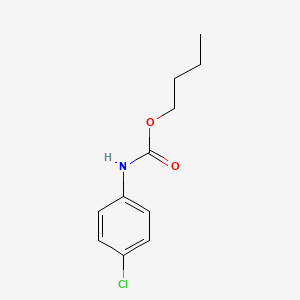
![N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B11956366.png)

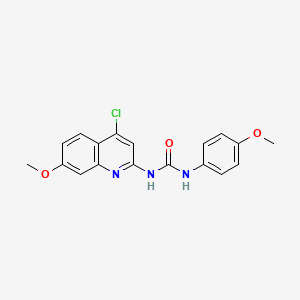
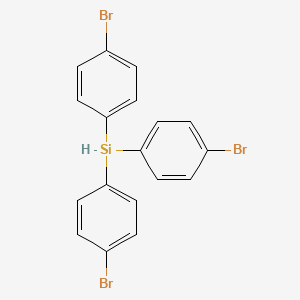
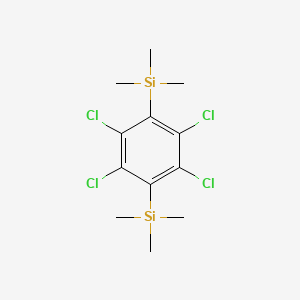
![2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol](/img/structure/B11956384.png)


